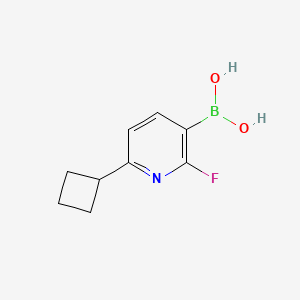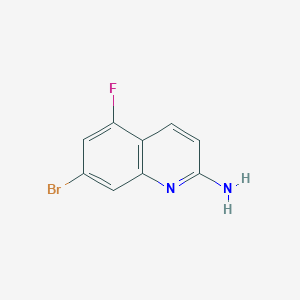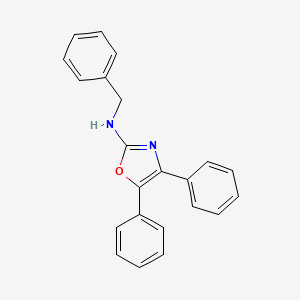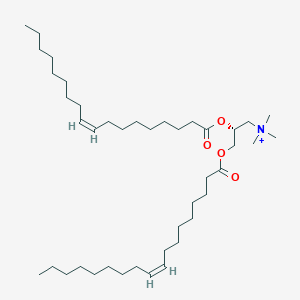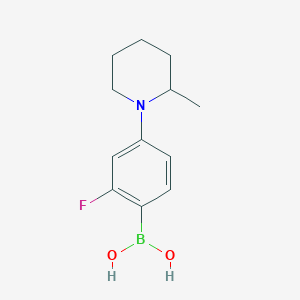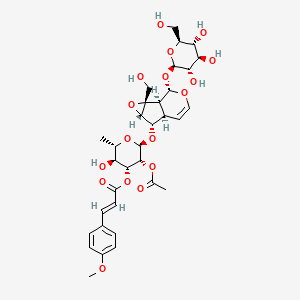
Scrophularoside A5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scrophularoside A5 is an organic compound with the molecular formula C33H42O17 and a molecular weight of 710.682. It is primarily used in research related to life sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Scrophularoside A5 involves specific synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used for further reactions and preparations.
Analyse Des Réactions Chimiques
Types of Reactions: Scrophularoside A5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific research applications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include DMSO, polyethylene glycol (PEG300), and Tween 80 . These reagents help in dissolving and stabilizing the compound during reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed and characterized using various analytical techniques to determine their structure and properties.
Applications De Recherche Scientifique
Scrophularoside A5 has a wide range of scientific research applications. It is used in life sciences research, particularly in studies related to cellular processes and molecular interactions . The compound’s unique structure and properties make it valuable for investigating various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of Scrophularoside A5 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, the compound is known to influence various cellular processes and molecular interactions, making it a valuable tool for research in life sciences .
Comparaison Avec Des Composés Similaires
Scrophularoside A5 can be compared with other similar compounds used in life sciences research. Some of these similar compounds include other scrophularosides and related glycosides. The uniqueness of this compound lies in its specific structure and properties, which make it suitable for particular research applications .
Propriétés
Formule moléculaire |
C33H42O17 |
|---|---|
Poids moléculaire |
710.7 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C33H42O17/c1-14-22(38)27(47-20(37)9-6-16-4-7-17(42-3)8-5-16)28(45-15(2)36)32(44-14)48-26-18-10-11-43-30(21(18)33(13-35)29(26)50-33)49-31-25(41)24(40)23(39)19(12-34)46-31/h4-11,14,18-19,21-32,34-35,38-41H,12-13H2,1-3H3/b9-6+/t14-,18+,19-,21+,22-,23-,24+,25-,26-,27+,28+,29-,30-,31+,32-,33+/m0/s1 |
Clé InChI |
ZRTBPOAMWLLGTO-BIUINBLHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


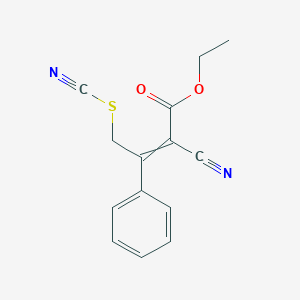
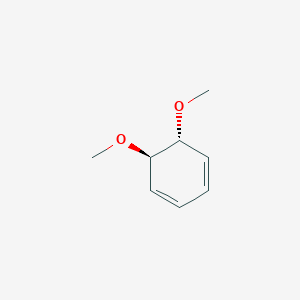
![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
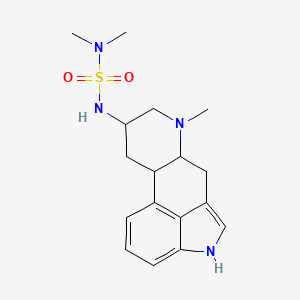
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
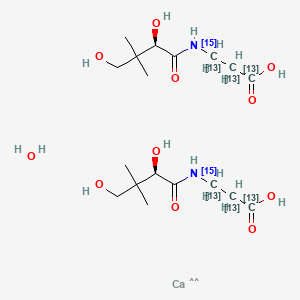
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
